molecular formula C7H11N3O B1355131 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one CAS No. 344259-15-0

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one

Katalognummer: B1355131
CAS-Nummer: 344259-15-0
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: COWPKEBMVDXJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one is a chemically synthesized pyridazinone derivative offered for research and development purposes. This compound is part of the pyridazin-3(2H)-one scaffold, which is a recognized privileged structure in medicinal chemistry due to its diverse biological activities and ability to interact with multiple biological targets . Researchers are particularly interested in pyridazinone derivatives for their potential in several therapeutic areas. A significant body of scientific literature highlights the core structure's vasodilatory effects, which are relevant for developing treatments for cardiovascular diseases such as hypertension and heart failure . Concurrently, these derivatives are investigated as targeted anticancer agents, with studies showing their efficacy through the inhibition of key enzymes like tyrosine kinases, which are crucial in cancer cell proliferation and survival . The specific 2-aminoethyl side chain on this compound provides a handle for further chemical modification, making it a valuable building block or intermediate for synthesizing more complex molecules. It allows researchers to explore structure-activity relationships (SAR) and develop novel compounds with potential dual activity for conditions like reverse cardio-oncology, where a link between cardiovascular disease and cancer risk exists . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Eigenschaften

IUPAC Name

2-(2-aminoethyl)-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPKEBMVDXJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518237
Record name 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344259-15-0
Record name 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Aminoethylation of 6-Methylpyridazin-3(2H)-one

The most straightforward method involves reacting 6-methylpyridazin-3(2H)-one with 2-aminoethylamine under reflux conditions in a suitable solvent such as ethanol or methanol. This reaction promotes nucleophilic substitution or addition to the pyridazinone ring, yielding the target compound.

  • Reaction conditions:

    • Solvent: Ethanol or methanol
    • Temperature: Reflux (approximately 78–85 °C)
    • Time: Several hours (typically 4–8 h)
    • Molar ratios: Equimolar or slight excess of 2-aminoethylamine to ensure complete reaction
  • Work-up and purification:

    • Isolation by filtration or extraction
    • Purification by recrystallization or chromatographic techniques

This method is widely used in laboratory-scale synthesis and can be adapted for industrial scale with optimization for yield and purity.

Multi-Step Synthesis via Hydrazine Derivatives and Catalytic Reduction

An alternative, more elaborate method involves preparing 2-aminopyridazine derivatives through hydrazine intermediates and catalytic hydrogenation:

  • Step 1: Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Step 2: Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst under mild conditions to yield the 2-aminopyridazine derivative.

This method allows for high purity products and mild reaction conditions (50–150 °C, 2–10 hours), with hydrazine monohydrate used in 3 to 15 equivalents relative to the starting material. The process can be fine-tuned to obtain specific substitution patterns on the pyridazine ring.

Functional Group Transformations on Pyridazinone Derivatives

In some research contexts, pyridazin-3(2H)-one derivatives are synthesized via multi-step sequences involving:

  • Hydrazine hydrate treatment of keto acid precursors to form pyridazinone rings.
  • Subsequent alkylation or condensation reactions to introduce side chains such as aminoethyl groups.
  • Use of Knoevenagel condensations, esterifications, and hydrazide formation to modify the pyridazinone scaffold before final aminoethylation.

These methods are more common in medicinal chemistry research for generating libraries of derivatives but can be adapted for the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct aminoethylation 6-methylpyridazin-3(2H)-one, 2-aminoethylamine Reflux in ethanol/methanol, 4–8 h Simple, straightforward, scalable May require purification steps
Hydrazine intermediate + reduction 3-substituted trifluoropyridine, hydrazine monohydrate, Raney Ni catalyst 50–150 °C, 2–10 h, hydrogen atmosphere High purity, mild conditions Multi-step, requires catalyst
Multi-step functionalization Keto acids, hydrazine hydrate, alkylating agents Various reflux and reaction times Versatile for derivative synthesis More complex, longer synthesis

Detailed Research Findings

  • The hydrazine-based method reported in patent literature demonstrates that hydrazine monohydrate reacts efficiently with fluorinated pyridine derivatives to form hydrazino intermediates, which upon catalytic hydrogenation yield aminopyridazine derivatives with high purity and yield. The use of Raney nickel catalyst under hydrogen atmosphere is critical for selective reduction without harsh conditions.

  • Direct reaction of 6-methylpyridazin-3(2H)-one with 2-aminoethylamine under reflux in ethanol or methanol is a practical approach for laboratory synthesis, yielding the target compound in moderate to good yields. This method benefits from operational simplicity and avoids the need for specialized catalysts.

  • In medicinal chemistry studies, pyridazinone derivatives are often synthesized via hydrazine-mediated ring formation from keto acid precursors, followed by functional group modifications including aminoethylation. These methods allow for structural diversity but require multiple steps and careful purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridazinone derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of pyridazinones, including 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models, suggesting its use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Drug Design and Development

The structural characteristics of this compound allow it to serve as a lead compound in drug design. Its ability to modulate enzyme activity makes it valuable in developing inhibitors for various biological pathways.

Case Study: Formyl Peptide Receptor Agonists

A study explored the synthesis of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as agonists for formyl peptide receptors. The synthesized compounds demonstrated significant efficacy in inducing intracellular calcium flux, indicating their potential role in immune response modulation .

Compound NameEC50 (nM)Efficacy (%)
fMLF0.0120.4
WKYMVm0.50.001

This table illustrates the potency of various compounds compared to traditional agonists, showcasing the relevance of pyridazine derivatives in therapeutic applications.

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific enzymes and receptors:

  • Enzyme Inhibition : Research has indicated that this compound can inhibit fatty acid-binding proteins, which are crucial in metabolic diseases.
  • Receptor Modulation : Its agonistic effects on formyl peptide receptors suggest potential applications in treating conditions related to immune dysfunction .

Future Directions in Research

Further studies are needed to explore the full therapeutic potential of this compound:

  • In Vivo Studies : Conducting animal studies will provide insights into pharmacokinetics and toxicity profiles.
  • Combination Therapies : Investigating its efficacy in combination with other drugs could enhance therapeutic outcomes in cancer and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Key Features/Activity Reference
This compound 2-(2-aminoethyl), 6-methyl Potential H3 antagonist; modifiable amino group for derivatization
5-(5-Propoxybenzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one 5-(benzo[b]furan), 6-methyl Induces apoptosis via ROS hypergeneration in P815 cells
1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine 2-(thiazol-4-yl-aminoethyl) H3 receptor antagonist (lower potency vs. thiazol-5-yl analogs)
Dioxopyritrione 4-(2-hydroxy-6-oxocyclohexenecarbonyl), 6-methyl Herbicidal activity (inhibits DHP synthase)
6-Methylpyridazin-3(2H)-one (CAS 13327-27-0) No substituent at position 2, 6-methyl Baseline structure for derivatization; limited bioactivity

Key Observations:

Position 2 Modifications: The 2-aminoethyl group in the target compound distinguishes it from simpler analogs (e.g., 6-methylpyridazin-3(2H)-one) and enables interactions with receptors or enzymes. For example, thiazol-4-yl and thiazol-5-yl aminoethyl derivatives () show varying H3 antagonist potencies, highlighting the importance of substituent orientation . Replacement of the aminoethyl group with bulkier moieties (e.g., benzo[b]furan in ) enhances pro-apoptotic activity by disrupting redox homeostasis in cancer cells .

Position 6 Methyl Group: The 6-methyl group is conserved in herbicidal (dioxopyritrione ) and anticancer ( ) derivatives, suggesting its role in stabilizing the pyridazinone core and modulating solubility.

Anticancer Activity:

  • Analog 5-(Benzo[b]furan)-6-methylpyridazinone: Induces apoptosis in P815 murine mastocytoma cells via ROS overproduction and glutathione reductase inhibition .

Receptor Modulation:

  • H3 Antagonists: Thiazol-4-yl aminoethyl derivatives () exhibit lower potency (pA₂ ~5.65–6.23) compared to thiazol-5-yl analogs (pA₂ up to 8.27), emphasizing the impact of heterocycle positioning .

Physicochemical Properties

  • Solubility: While solubility data for the target compound are lacking, 6-phenyl-pyridazin-3(2H)-one () shows moderate solubility in polar solvents like ethanol and methanol, suggesting that the aminoethyl group may enhance aqueous solubility .
  • Synthetic Flexibility: The aminoethyl group allows facile derivatization (e.g., urea formation in ), whereas chloro or phenyl substituents () require harsher reaction conditions .

Biologische Aktivität

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, also known by its CAS number 344259-15-0, is a heterocyclic compound with potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a pyridazinone structure with an aminoethyl side chain, which contributes to its reactivity and biological activity. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.

Reaction Pathways

  • Oxidation : Can yield N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : Forms reduced derivatives with agents such as sodium borohydride.
  • Substitution : The aminoethyl group can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various therapeutic effects.

Target Enzymes and Receptors

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to anticancer or antimicrobial effects.
  • Receptor Interaction : It may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Studies

Recent studies have focused on the compound's effects on cancer cell lines and microbial pathogens:

  • In Vitro Anticancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability of human cancer cell lines (e.g., MDA-MB-231) when compared to untreated controls.
Cell LineTreatment Concentration (µM)Cell Viability (%)
MDA-MB-2311045
HeLa2038
A549560

Research Findings

Various studies have evaluated the biological activity of related pyridazinones, providing insights into structure-activity relationships (SAR) that can inform the development of new derivatives with enhanced efficacy.

Structure-Activity Relationship (SAR)

Research has identified critical structural components that influence the activity of pyridazinone derivatives:

  • Substituents at Position 6 : Methyl groups enhance lipophilicity and receptor binding affinity.
  • Aminoethyl Side Chain : Essential for interaction with target enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Microwave-assisted condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine (2:1 molar ratio) is a viable approach, though isomer separation may be required . For alkylation, use ethyl 2-bromoacetate in tetrahydrofuran with potassium carbonate as a base, followed by crystallization from ethanol (yield ~77%) . Monitor reactions via thin-layer chromatography (TLC) and confirm purity via melting point and NMR.

Q. How can the crystal structure of this compound and its derivatives be reliably determined?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Ensure data collection at 294 K with Bruker AXS instrumentation. Hydrogen bonding networks (e.g., N–H···O, C–H···I) should be analyzed to confirm molecular packing . For disordered residues, apply constraints during refinement and validate using R-factors (target <0.06) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyridazinone core?

  • Methodology : Use 1^1H NMR to analyze methyl and aminoethyl group environments (e.g., δ 2.35 ppm for N=CCH3_3 in derivatives) . FT-IR and Raman spectroscopy can identify carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and amine vibrations. Mass spectrometry (exact mass ~384.13214) is essential for molecular weight confirmation .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl or heteroaryl substitutions) influence biological activity, such as IL6 modulation or anti-inflammatory effects?

  • Methodology : Compare analogs like 2-(2-aminoethyl)pyridine (IL6 mRNA upregulation via HRH1 receptor) with pyridazinone derivatives. Use in vitro assays (e.g., LPS-induced IL6 secretion in macrophages) and molecular docking to assess interactions with targets like MAPK1/3 . SAR studies should prioritize substitutions at positions 4 and 6 of the pyridazinone ring .

Q. What strategies resolve contradictions in reported pharmacological vs. agrochemical activities of pyridazinone derivatives?

  • Methodology : Conduct parallel bioactivity screens. For example, test herbicidal activity (via ACCase inhibition) and anticancer potential (e.g., MTT assays on cancer cell lines) . Use metabolomics to identify off-target effects. Computational modeling (e.g., QSAR) can clarify substituent-dependent activity shifts .

Q. How can computational methods predict the stability and reactivity of this compound under varying experimental conditions?

  • Methodology : Perform DFT calculations to assess electron density at the aminoethyl group, which may influence nucleophilicity. Solvent effects (e.g., ethanol vs. THF) on tautomerization (pyridazinone ↔ pyridazinol) should be modeled using Gaussian or ORCA. Validate predictions with experimental stability tests (e.g., pH-dependent degradation studies) .

Q. What experimental designs mitigate challenges in isolating reactive intermediates during pyridazinone synthesis?

  • Methodology : Use low-temperature (–78°C) quenching for unstable intermediates. Employ tetra-n-butylammonium bromide as a phase-transfer catalyst to enhance reaction homogeneity . For air-sensitive steps, conduct reactions under argon with Schlenk-line techniques. Confirm intermediate structures via in situ IR or cryogenic NMR .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in crystallographic data for pyridazinone derivatives?

  • Methodology : Cross-validate with CIF files from the IUCr database. Check for systematic errors (e.g., absorption corrections via SADABS) . Re-refine problematic structures using alternative software (e.g., Olex2 vs. SHELX) and compare residual electron density maps .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data (e.g., IL6 secretion screens), employ machine learning (random forests) to identify predictive structural features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.